Cas no 1272-22-6 (tris(η5-cyclopenta-2,4-dien-1-yl)holmium)

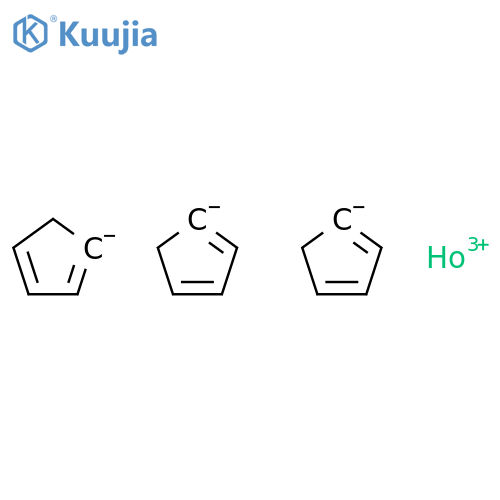

1272-22-6 structure

商品名:tris(η5-cyclopenta-2,4-dien-1-yl)holmium

tris(η5-cyclopenta-2,4-dien-1-yl)holmium 化学的及び物理的性質

名前と識別子

-

- tris(η5-cyclopenta-2,4-dien-1-yl)holmium

- Tris(cyclopentadienyl)holmium(III)

- TRIS(CYCLOPENTADIENYL)HOLMIUM

- Tris(cyclopentadienyl)homium

- tris(eta5-cyclopenta-2,4-dien-1-yl)holmium

- holmium(3+)

- TRIS(CYCLOPENTADIENYL)HOLMIUM, 99.9%

- TRIS(CYCLOPENTADIENYL)HOLMIUM(III), 98%

- AKOS025294250

- cyclopenta-1,3-diene;holmium(3+)

- C5-cyclopenta-2,4-dien-1-yl)holmium

- 1272-22-6

- tris(

-

- MDL: MFCD03427140

- インチ: InChI=1S/C5H10.C5H6.C5H5.Ho/c3*1-2-4-5-3-1;/h1-5H2;1-4H,5H2;1-5H;

- InChIKey: GSSXOKLXFDKHHP-UHFFFAOYSA-N

- ほほえんだ: C1CCCC1.C1=CCC=C1.C1=CC=C[CH]1.[Ho]

計算された属性

- せいみつぶんしりょう: 360.04800

- どういたいしつりょう: 360.048

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 16

- 回転可能化学結合数: 0

- 複雑さ: 11.6

- 共有結合ユニット数: 4

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 0

じっけんとくせい

- 色と性状: ライトオレンジ粉末

- 密度みつど: g/cm3

- ゆうかいてん: 252 °C (dec.)(lit.)

- ふってん: 230°C (vac.)

- フラッシュポイント: 230°C subl. (vac.)

- PSA: 0.00000

- LogP: 3.06450

- かんど: Moisture Sensitive

- ようかいせい: 反応が強い

tris(η5-cyclopenta-2,4-dien-1-yl)holmium セキュリティ情報

- 危険物輸送番号:UN 3395 4.3/PG 2

- WGKドイツ:3

- 危険カテゴリコード: 11-14/15

- セキュリティの説明: S; S43; S7/8

-

危険物標識:

- 包装カテゴリ:III

- 危険レベル:4.1

- 包装等級:III

- セキュリティ用語:4.1

- 包装グループ:III

- リスク用語:R11; R14/15

- 危険レベル:4.1

tris(η5-cyclopenta-2,4-dien-1-yl)holmium 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB204393-1 g |

Tris(cyclopentadienyl)holmium, 98%; . |

1272-22-6 | 98% | 1g |

€135.00 | 2023-06-23 | |

| abcr | AB204393-5 g |

Tris(cyclopentadienyl)holmium, 98%; . |

1272-22-6 | 98% | 5g |

€597.00 | 2023-06-23 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | 44302-1g |

Tris(cyclopentadienyl)holmium(III), 98% |

1272-22-6 | 98% | 1g |

¥2251.00 | 2023-04-13 | |

| abcr | AB204393-5g |

Tris(cyclopentadienyl)holmium, 98%; . |

1272-22-6 | 98% | 5g |

€590.00 | 2025-02-19 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-BD759-100mg |

Tris(cyclopentadienyl)holmium(III) |

1272-22-6 | 98% | 100mg |

¥446.0 | 2022-02-28 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | 44302-5g |

Tris(cyclopentadienyl)holmium(III), 98% |

1272-22-6 | 98% | 5g |

¥11256.00 | 2023-04-13 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-BD759-250mg |

Tris(cyclopentadienyl)holmium(III) |

1272-22-6 | 98% | 250mg |

¥1044.0 | 2022-02-28 | |

| abcr | AB204393-1g |

Tris(cyclopentadienyl)holmium, 98%; . |

1272-22-6 | 98% | 1g |

€134.20 | 2025-02-19 | |

| Ambeed | A603060-5g |

Tris(cyclopentadienyl)holmium |

1272-22-6 | 5g |

$1555.0 | 2024-04-25 |

tris(η5-cyclopenta-2,4-dien-1-yl)holmium 関連文献

-

Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

-

H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054

-

Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440

1272-22-6 (tris(η5-cyclopenta-2,4-dien-1-yl)holmium) 関連製品

- 13769-43-2(potassium metavanadate)

- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)

- 4964-69-6(5-Chloroquinaldine)

- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)

- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1272-22-6)tris(η5-cyclopenta-2,4-dien-1-yl)holmium

清らかである:99%

はかる:5g

価格 ($):368.0